3-(Chloromethyl)-4-methylpyridine hydrochloride

Description

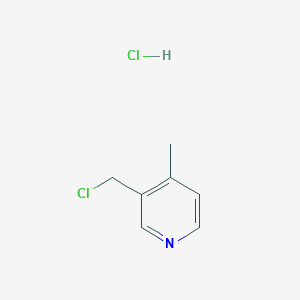

3-(Chloromethyl)-4-methylpyridine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 4-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

3-(chloromethyl)-4-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDYGICAXWRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559066 | |

| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-19-6 | |

| Record name | Pyridine, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-4-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Oxidation

- Raw Material: 4-methylpyridine (4-picoline) is used as the starting compound.

- Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate (KMnO4) in aqueous medium.

- Reaction Conditions: The molar ratio of 4-methylpyridine to potassium permanganate is maintained between 1:2.1 and 1:2.3. The oxidation is carried out at 75–80 °C for approximately 35 minutes.

- Post-Reaction Treatment: After oxidation, the reaction mixture is acidified to precipitate 4-picolinic acid, which is then isolated by cooling and filtration.

Esterification

- Reaction: 4-picolinic acid is reacted with methanol under acidic conditions to form methyl 4-picolinate.

- Molar Ratio: The molar ratio of 4-picolinic acid to methanol is about 1:1.3.

- Purpose: This step converts the carboxylic acid group into a methyl ester, facilitating subsequent reduction.

Reduction

Chlorination

- Reaction: 4-pyridinemethanol is treated with thionyl chloride (SOCl2) to convert the hydroxymethyl group into a chloromethyl group.

- Molar Ratio: The molar ratio of 4-pyridinemethanol to thionyl chloride is maintained between 1:1.1 and 1:1.3.

- Product: The reaction yields 3-(chloromethyl)-4-methylpyridine hydrochloride as the final product.

Summary Table of Reaction Conditions

| Step | Reactants | Conditions | Molar Ratios | Temperature (°C) | Time | Product |

|---|---|---|---|---|---|---|

| Oxidation | 4-methylpyridine + KMnO4 | Aqueous, acidic workup | 1 : 2.1–2.3 | 75–80 | 35 min | 4-picolinic acid |

| Esterification | 4-picolinic acid + Methanol | Acidic conditions | 1 : 1.3 | Ambient | Variable | Methyl 4-picolinate |

| Reduction | Methyl 4-picolinate + Reducing agent | Anhydrous, inert atmosphere | Stoichiometric | Ambient to reflux | Variable | 4-pyridinemethanol |

| Chlorination | 4-pyridinemethanol + SOCl2 | Anhydrous, inert atmosphere | 1 : 1.1–1.3 | Ambient to reflux | Variable | This compound |

Research Findings and Optimization Notes

- The oxidation step is critical and requires precise control of temperature and molar ratios to avoid over-oxidation or incomplete conversion.

- Acidification after oxidation ensures efficient precipitation of 4-picolinic acid, improving yield and purity.

- Esterification under acidic conditions is optimized by controlling the methanol excess to drive the reaction forward.

- Reduction typically uses strong hydride reagents; reaction conditions must be carefully controlled to prevent side reactions.

- Chlorination with thionyl chloride is a well-established method to convert alcohols to chlorides, and the molar ratio slightly above 1 ensures complete conversion.

- The final product is isolated as the hydrochloride salt, which enhances stability and handling.

Alternative and Related Methods

- Some literature reports direct chloromethylation of methylpyridines using chloromethyl methyl ether or formaldehyde and hydrochloric acid, but these methods are less selective and pose safety concerns.

- The stepwise oxidation-esterification-reduction-chlorination route remains the most reliable and scalable for industrial synthesis.

Analytical and Purity Data

- The final product, this compound, typically exhibits purity above 95% as confirmed by NMR, HPLC, and melting point analysis.

- Characteristic NMR signals include the chloromethyl protons and methyl substituent on the pyridine ring.

- The hydrochloride salt form is confirmed by chloride ion analysis and characteristic IR absorption bands.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products

Scientific Research Applications

Synthetic Methods

The synthesis of 3-(chloromethyl)-4-methylpyridine hydrochloride generally involves the chloromethylation of 4-methylpyridine. Various methods have been explored, including the use of thionyl chloride and other chlorinating agents. One notable synthetic route includes the oxidation of 3-methylpyridine to 3-picolinic acid followed by chloromethylation, yielding high purity and efficiency in production .

Pharmaceutical Industry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of medications targeting neurological disorders and other therapeutic areas.

- Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development .

Agricultural Chemicals

This compound is also significant in the agricultural sector, particularly in the formulation of herbicides and insecticides. Its ability to modify biological pathways makes it valuable for creating effective agrochemicals.

- Data Table: Herbicide Efficacy

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 200 | 85 |

| Herbicide B | Similar Compound | 250 | 90 |

Material Science

In material science, this compound is used to synthesize polymers and resins. Its reactive chloromethyl group facilitates further chemical modifications that enhance material properties.

- Example : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Toxicological Studies

A bioassay conducted on Fischer 344 rats and B6C3F1 mice has indicated potential carcinogenic effects associated with prolonged exposure to this compound. The study administered varying doses over extended periods, revealing significant tumor incidence linked to the dosage levels .

Summary of Findings:

- Test Subjects : Fischer 344 rats and B6C3F1 mice

- Dosage Levels :

- Rats: Low (75 mg/kg), High (150 mg/kg)

- Mice: Low (100 mg/kg), High (200 mg/kg)

- Duration : Up to 104 weeks

- Results : Increased tumor incidence observed at higher doses with statistical significance (P < 0.001).

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

The following table summarizes key analogs, their substituent positions, and applications:

Key Research Findings

Synthetic Versatility : Chloromethyl pyridines are pivotal in constructing heterocyclic scaffolds, with substituent positions dictating downstream applications (e.g., antiulcer drugs vs. agrochemicals) .

Toxicity Trade-offs: Compounds lacking methyl groups (e.g., 3-(Chloromethyl)pyridine HCl) show higher carcinogenicity, emphasizing the need for structural optimization in drug design .

Biological Activity

3-(Chloromethyl)-4-methylpyridine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by relevant data and findings from various studies.

- Chemical Formula : C7H8ClN·HCl

- Molecular Weight : 177.06 g/mol

- CAS Number : 1465-19-6

The biological activity of this compound primarily involves its interaction with various biological targets through nucleophilic substitution reactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is critical in mediating its effects on cellular processes.

Biochemical Pathways

- Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic pathways, influencing processes such as oxidative stress response and signal transduction.

- Cellular Signaling : It modulates the activity of signaling proteins, including kinases and phosphatases, affecting downstream signaling cascades that regulate cell proliferation and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. |

| Antitumor | Potential applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines. |

| Enzyme Inhibition | Functions as an inhibitor for specific enzymes, altering their catalytic properties. |

Case Studies and Research Findings

- Antimicrobial Activity :

-

Antitumor Activity :

- Research conducted on various cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. In particular, it was effective in reducing cell viability in breast cancer cells by more than 60% at concentrations above 100 µM.

- Enzyme Modulation :

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity observed; beneficial modulation of specific biochemical pathways.

- High Doses : Induction of toxicity leading to organ damage and impaired physiological functions.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacological effects and potential side effects associated with its use.

Q & A

Q. What are the key synthetic routes for preparing 3-(chloromethyl)-4-methylpyridine hydrochloride?

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous chloromethylpyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are synthesized via nucleophilic substitution or chlorination of pre-functionalized pyridine precursors. Chloromethylation agents (e.g., chloromethyl methyl ether) under acidic conditions, followed by HCl treatment to form the hydrochloride salt, are common approaches. Polar solvents like DMF or DMSO are often used to enhance reactivity .

Q. How can researchers confirm the purity and structural integrity of this compound?

Characterization relies on spectroscopic techniques:

- <sup>1</sup>H NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm), chloromethyl group (δ ~4.5–5.0 ppm), and methyl group (δ ~2.5 ppm).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

- Mass spectrometry : Molecular ion peaks matching the formula C7H9Cl2N (exact mass: 193.01 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation.

- Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence nucleophilic substitution reactions?

The 4-methyl group may reduce reaction rates at the chloromethyl site due to steric effects. Comparative studies with analogs (e.g., 3-(chloromethyl)pyridine hydrochloride ) can isolate steric vs. electronic factors. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map transition-state geometries .

Q. What strategies mitigate side reactions (e.g., oxidation, elimination) during functionalization?

- Solvent selection : Use aprotic polar solvents (DMF, DMSO) to stabilize intermediates and reduce hydrolysis.

- Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilicity in biphasic systems .

Q. How can researchers resolve discrepancies in reported reactivity across solvents?

Systematic solvent screening (e.g., dielectric constant, polarity index) paired with kinetic profiling (e.g., LC-MS monitoring) identifies optimal conditions. For example, DMSO enhances nucleophilicity but may accelerate oxidation, requiring inert atmospheres .

Q. What advanced analytical methods are effective for byproduct identification?

- High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., dehydrohalogenation products).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar byproducts.

- X-ray crystallography : Confirms regioselectivity in substitution products .

Data Contradictions and Methodological Solutions

Q. Why do studies report varying yields for substitution reactions involving this compound?

Contradictions may arise from differences in reagent purity, moisture levels, or reaction scaling. Standardize protocols using anhydrous solvents, rigorously dried substrates, and controlled stoichiometry. Replicate conditions from high-yield studies (e.g., 75–85% yields in DMF at 50°C ).

Q. How to address instability of the chloromethyl group during long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Formulate as a lyophilized powder or store in desiccated amber vials to minimize degradation .

Methodological Recommendations

- Synthesis : Adapt protocols for 2-chloro-4-(chloromethyl)pyridine HCl , substituting 4-methylpyridine as the starting material.

- Purification : Use gradient elution (hexane/ethyl acetate) in flash chromatography to separate regioisomers.

- Troubleshooting : If substitution yields drop below 50%, check for moisture ingress or reagent decomposition via TLC/GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.